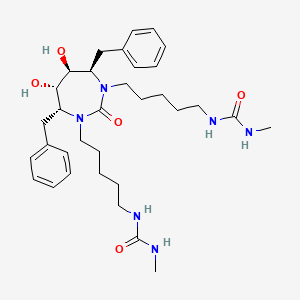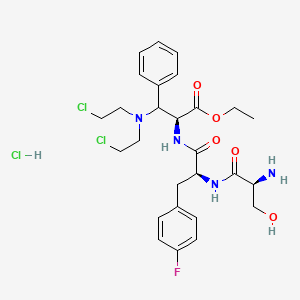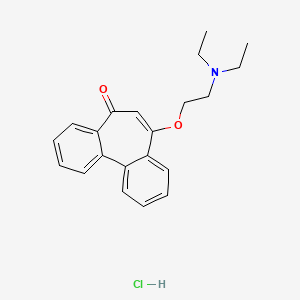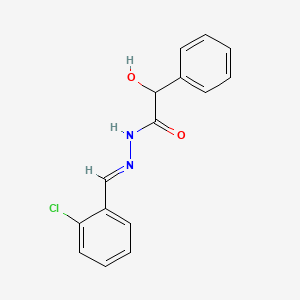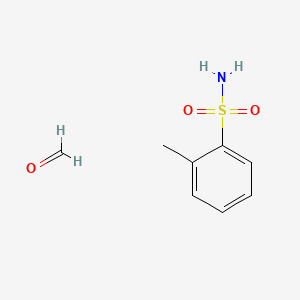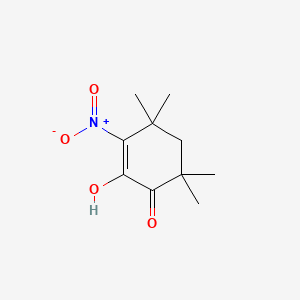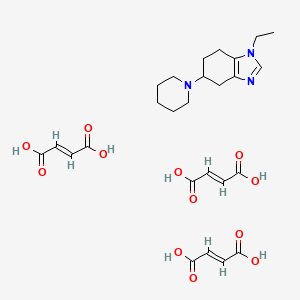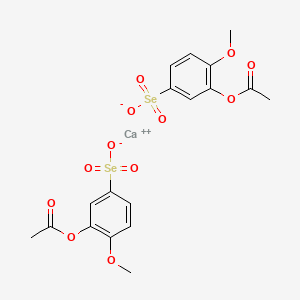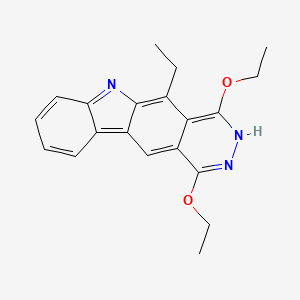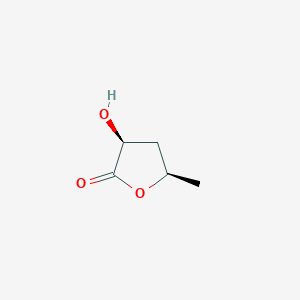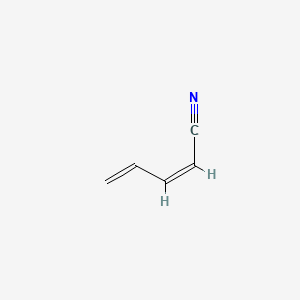
cis-2,4-Pentadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2,4-Pentadienenitrile: is an organic compound with the molecular formula C5H5N . It is a nitrile derivative of pentadiene, characterized by the presence of a nitrile group (-CN) attached to a conjugated diene system. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-2,4-Pentadienenitrile can be synthesized through various methods. One common approach involves the dehydration of 3-pentenenitrile under specific conditions . Another method includes the isomerization of trans-3-pentenenitrile through gas-phase pyrolysis .
Industrial Production Methods: Industrial production of this compound typically involves catalytic dehydration of suitable precursors under controlled conditions. The process may also include distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Cis-2,4-Pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are commonly employed.
Major Products:
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted nitriles and other derivatives.
Scientific Research Applications
Cis-2,4-Pentadienenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2,4-Pentadienenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions , leading to the formation of new bonds and compounds. The conjugated diene system allows for electrophilic addition reactions , facilitating the formation of complex structures .
Comparison with Similar Compounds
- Trans-2,4-Pentadienenitrile
- 1-Cyano-1,3-butadiene
- 1-Cyanobutadiene
Comparison: Cis-2,4-Pentadienenitrile is unique due to its cis configuration , which influences its reactivity and interactions compared to its trans isomer. The cis configuration can lead to different stereochemical outcomes in reactions, making it valuable for specific synthetic applications .
Properties
CAS No. |
2180-69-0 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
(2Z)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
InChI Key |
STSRVFAXSLNLLI-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C=C\C#N |
Canonical SMILES |
C=CC=CC#N |
physical_description |
Soluble in water (15 g/L); [ChemIDplus] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


